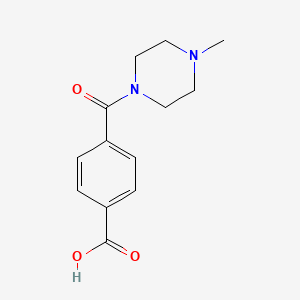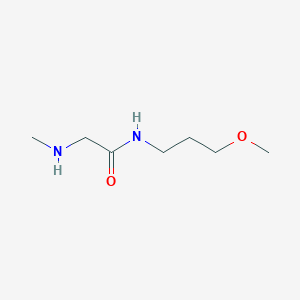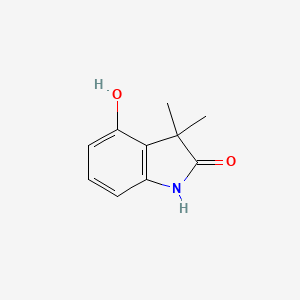![molecular formula C6H11N3 B3161702 3-异丙基-5-甲基-4H-[1,2,4]三唑 CAS No. 87268-63-1](/img/structure/B3161702.png)
3-异丙基-5-甲基-4H-[1,2,4]三唑
描述
“3-Isopropyl-5-methyl-4H-[1,2,4]triazole” is a chemical compound with the CAS Number: 87268-63-1. It has a molecular weight of 125.17 and its IUPAC name is 3-isopropyl-5-methyl-4H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “3-Isopropyl-5-methyl-4H-[1,2,4]triazole” is represented by the linear formula C6H11N3 . The InChI code for this compound is 1S/C6H11N3/c1-4(2)6-7-5(3)8-9-6/h4H,1-3H3, (H,7,8,9) and the InChI key is LDTVMYHINZSUPV-UHFFFAOYSA-N .科学研究应用
抗菌特性
包含1,2,4-三唑结构的化合物,包括3-异丙基-5-甲基-4H-[1,2,4]三唑衍生物,表现出显著的抗菌特性。它们对各种细菌菌株的有效性已得到研究,如微球菌、蜡样芽胞杆菌、普通变形杆菌、鼠伤寒沙门氏菌、金黄色葡萄球菌、大肠杆菌和念珠菌属真菌如白色念珠菌和光滑念珠菌。专为其抗菌潜力而设计的新的三唑和三唑并噻二嗪衍生物,在对抗这些微生物方面显示出了有希望的结果 (Kaplancikli 等,2008) (Mohsen,2012)。
防腐蚀作用
对3-异丙基-5-甲基-4H-[1,2,4]三唑衍生物的研究表明它们作为缓蚀剂的潜力,特别是对于盐酸环境中的低碳钢。这些化合物在降低腐蚀速率方面表现出很高的效率,效率的变化与抑制剂分子中取代基的类型和性质有关。这些衍生物在钢表面的吸附与Langmuir等温线模型一致,表明与金属表面的系统相互作用 (Bentiss 等,2007)。
新型化合物的合成
1,2,4-三唑结构是合成新化学实体不可或缺的一部分。各种研究工作都集中在合成3-异丙基-5-甲基-4H-[1,2,4]三唑的新衍生物,探索它们的物理、化学和生物学特性。这些努力旨在扩大现有药物的范围,特别关注具有高疗效和低毒性的衍生物。正在进行的研究强调了这类化合物在开发新的生物活性物质中的重要性 (Kravchenko,2018)。
安全和危害
作用机制
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It’s known that triazole compounds can interact with their targets via hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
3-Isopropyl-5-methyl-4H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as imidazole glycerol phosphate dehydratase, which is involved in the biosynthesis of histidine . By inhibiting this enzyme, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole can affect the metabolic pathways that rely on histidine. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 3-Isopropyl-5-methyl-4H-[1,2,4]triazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as BAX and inhibiting anti-apoptotic proteins like BCL2 . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of enzymes, preventing their normal function . This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isopropyl-5-methyl-4H-[1,2,4]triazole can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to 3-Isopropyl-5-methyl-4H-[1,2,4]triazole can lead to sustained changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Isopropyl-5-methyl-4H-[1,2,4]triazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 3-Isopropyl-5-methyl-4H-[1,2,4]triazole in clinical applications.
Metabolic Pathways
3-Isopropyl-5-methyl-4H-[1,2,4]triazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in pathways such as histidine biosynthesis . Additionally, it can influence metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Isopropyl-5-methyl-4H-[1,2,4]triazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for determining the bioavailability and efficacy of the compound in different cellular contexts.
Subcellular Localization
The subcellular localization of 3-Isopropyl-5-methyl-4H-[1,2,4]triazole is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-methyl-3-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)6-7-5(3)8-9-6/h4H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVMYHINZSUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)





![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)
![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)




